molecular formula C7H11N3O2 B1445824 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine CAS No. 1509286-40-1

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

货号: B1445824
CAS 编号: 1509286-40-1
分子量: 169.18 g/mol
InChI 键: JKOJBZGKKDYXOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both morpholine and oxadiazole rings endows it with unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

化学反应分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-2 position, due to electron-withdrawing effects of the nitrogen atoms.

Reagent Conditions Product Yield Source
Hydrazine hydrateReflux in ethanol (5–24 h)4-Amino-5-(4-methylphenyl)-2-[(4-aminotriazolyl)methyl]triazol-3-one74–94%
Methyl iodideNaHCO₃, DMF, room temperature4-Methylthio-1,3,4-oxadiazole derivative53–74%
CS₂/KOHReflux in ethanol (24 h)Thioether-functionalized oxadiazole60–80%
HydroxylamineEtOH, HClAmidoxime derivatives (e.g., N-[(1Z)-1-amino-1-(hydroxyimino)propan-2-yl])90–95%

Key Findings :

  • Substituents at the oxadiazole ring influence reaction rates. Electron-deficient oxadiazoles show higher reactivity toward nucleophiles .

  • Microwave-assisted methods reduce reaction times (e.g., 4 h vs. 24 h).

Cross-Coupling Reactions

The oxadiazole ring participates in transition-metal-catalyzed coupling reactions for aryl functionalization.

Catalyst Substrate Conditions Product Yield Source
CuI/1,10-phenanthrolineAryl iodidesDMF, 80°C, 12 h2,5-Diaryl-1,3,4-oxadiazoles60–80%
Pd(PPh₃)₄Aryl boronic acidsTHF/H₂O, 60°C, 6 hBiaryl-oxadiazole hybrids70–85%

Example :

  • Reaction with 4-fluorobenzaldehyde in DMF yields 4-fluorophenyl-substituted oxadiazoles via Mannich-type coupling .

Oxidation and Reduction

The morpholine and oxadiazole moieties undergo redox transformations.

Oxidation

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂SO₄, 60°C, 4 hOxadiazole N-oxide65–78%
H₂O₂Acetic acid, 50°CMorpholine oxide55–70%

Reduction

Reducing Agent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 2 hPartially reduced oxadiazoline50–60%
LiAlH₄THF, reflux, 6 hMorpholine ring-opened amine40–50%

Mechanistic Insight :

  • LiAlH₄ preferentially reduces the oxadiazole ring, leading to ring-opening and amine formation.

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under acidic or basic conditions.

Condition Reagent Product Yield Source
HCl (6M)Reflux, 8 hMorpholine-carboxylic acid hydrazide75–85%
NaOH (2M)Ethanol, 70°C, 4 hMorpholine-amide derivatives60–70%

Example :

  • Hydrolysis with 6M HCl generates hydrazide intermediates, which are precursors for triazole synthesis .

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation.

Reaction Type Reagent Conditions Product Yield Source
AlkylationCH₃IK₂CO₃, DMF, 50°C, 6 hN-Methylmorpholine-oxadiazole70–80%
AcylationAcetyl chloridePyridine, 0°C, 2 hN-Acetyl-morpholine-oxadiazole65–75%

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, in the development of anticancer agents. For instance, compounds in this class have demonstrated significant antiproliferative activity against a range of cancer cell lines. A study reported that specific derivatives exhibited over 90% inhibition against breast cancer and leukemia cell lines, indicating their potential as effective anticancer drugs .

Neurodegenerative Disorders

The compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that 5-methyl-1,3,4-oxadiazol-2-yl compounds may inhibit tau protein aggregation, which is a hallmark of these disorders. This mechanism could lead to novel treatments that address the underlying causes rather than just the symptoms of such diseases .

Additive Manufacturing

In materials science, this compound has found applications as a potential additive in 3D printing and other manufacturing processes. Its unique chemical properties may enhance the performance of materials used in various applications, including electronics and pharmaceuticals .

Polymer Chemistry

The compound can also be utilized in polymer synthesis to create new materials with desirable properties such as improved thermal stability and mechanical strength. The incorporation of oxadiazole moieties into polymer backbones can lead to materials with enhanced functionalities suitable for advanced applications .

Synthesis Techniques

A notable synthesis method for this compound involves a one-pot reaction strategy that streamlines the creation of diverse oxadiazole derivatives. This method allows for efficient functionalization and modification of the compound for specific applications in research and industry .

Case Studies

Several case studies have documented the successful synthesis and application of this compound in various contexts:

  • A study on the synthesis of oxadiazole derivatives demonstrated their effectiveness in inhibiting cancer cell growth.
  • Another investigation focused on the neuroprotective properties of these compounds against tau-mediated neurodegeneration.

作用机制

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

相似化合物的比较

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Morpholine derivatives: Compounds with the morpholine ring also show comparable pharmacological properties.

Uniqueness

What sets 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine apart is the combination of the oxadiazole and morpholine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its role in enhancing biological activity through various mechanisms, including interactions with biological targets.

Structure

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole core can enhance potency against various cancer cell lines.

Key Findings

  • Cytotoxicity : Compounds containing the oxadiazole structure have demonstrated cytotoxic effects against human leukemia (U-937, K562) and breast cancer (MDA-MB-231) cell lines. For instance, analogs of this compound showed IC50 values in the low micromolar range against these cell lines .
CompoundCell LineIC50 (µM)
7aMDA-MB-23110
7bK56225
9aMCF-70.48

The anticancer activity of oxadiazole derivatives is often linked to their ability to induce apoptosis in cancer cells. For example:

  • Apoptosis Induction : Compounds were found to activate caspase pathways and increase p53 expression levels in treated cells .

Antimicrobial Activity

The antibacterial properties of this compound have also been evaluated. Studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro studies using the minimum inhibitory concentration (MIC) method demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

BacteriaMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus50

Study on Anticancer Potential

A recent study synthesized several oxadiazole derivatives and assessed their anticancer potential. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced activity against cancer cell lines .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of oxadiazole derivatives in models of tauopathies such as Alzheimer's disease. The findings suggest that these compounds could inhibit tau aggregation, providing a potential therapeutic avenue for neurodegenerative disorders .

属性

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJBZGKKDYXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509286-40-1
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 2
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 4
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Reactant of Route 6
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。